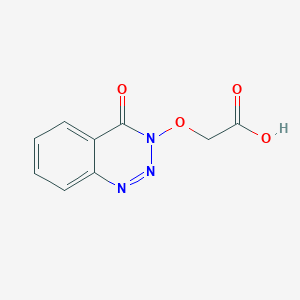

4-Ketobenzotriazine-O-CH2-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H7N3O4 |

|---|---|

分子量 |

221.17 g/mol |

IUPAC 名称 |

2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |

InChI |

InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |

InChI 键 |

KZDMXSMLPUQPSY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ketobenzotriazine-O-CH2-COOH (HBA) and its Analogs for Immunological Applications

This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA), and its closely related analog, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals working in immunology, antibody development, and diagnostics.

Introduction

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The 4-ketobenzotriazine core structure is a key component in a class of haptens used for the development of specific antibodies. The acetic acid moiety provides a reactive handle for conjugation to carrier proteins, a critical step in the production of immunogens for antibody generation. While specific data for this compound (HBA) is limited in publicly available literature, this guide will focus on the properties and applications of its well-documented analog, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, and provide generalized protocols relevant to this class of haptens.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | ChemicalBook |

| CAS Number | 97609-01-3 | ChemicalBook |

| Molecular Formula | C9H7N3O3 | Matrix Scientific |

| Molecular Weight | 205.17 g/mol | Matrix Scientific |

| Hazard | Irritant | Matrix Scientific |

Table 1: Physicochemical properties of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

Synthesis

A specific, detailed synthesis protocol for 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA) is not described in the available literature. However, the synthesis of related 1,2,3-benzotriazin-4(3H)-one derivatives has been reported.[1] These syntheses often involve the cyclization of 2-aminobenzamides or related precursors. The acetic acid moiety is typically introduced by alkylation of the benzotriazinone core with a haloacetic acid derivative.

Experimental Protocols

The primary application of haptens like HBA is the generation of antibodies. This involves the covalent conjugation of the hapten to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render it immunogenic. Below is a general protocol for the conjugation of a carboxyl-containing hapten to a carrier protein using carbodiimide (B86325) chemistry.

Hapten-Carrier Conjugation using EDC

This protocol describes the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxylic acid group of the hapten to the primary amines on the carrier protein.

Materials:

-

Hapten (e.g., (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid)

-

Carrier Protein (e.g., KLH or BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Desalting columns or dialysis tubing

Procedure:

-

Prepare Hapten Solution: Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with the Conjugation Buffer. The final concentration of the organic solvent should be kept low to avoid denaturation of the carrier protein.

-

Prepare Protein Solution: Dissolve the carrier protein in the Conjugation Buffer to a concentration of 10 mg/mL.[2]

-

Activate Hapten: Add a molar excess of EDC (and NHS, if used) to the hapten solution. A common starting point is a 2- to 10-fold molar excess of EDC over the hapten. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

-

Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein will influence the density of hapten on the carrier and should be optimized for the specific application. A typical starting point is a 20- to 50-fold molar excess of hapten to protein.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

Purification: Remove unreacted hapten and crosslinkers by dialysis against the Conjugation Buffer or by using a desalting column.[2]

-

Characterization: The resulting hapten-carrier conjugate can be characterized by methods such as UV-Vis spectroscopy to estimate the hapten-to-protein ratio, or by MALDI-TOF mass spectrometry.

Logical Workflow for Antibody Production

The overall process of using a hapten like this compound for antibody production follows a logical workflow from hapten design to antibody application.

Signaling Pathways

As a hapten, this compound is not expected to have a direct role in cellular signaling pathways. Its function is to be recognized as an epitope by the immune system once conjugated to a carrier protein. The subsequent immune response involves complex signaling cascades within B-cells, T-cells, and antigen-presenting cells, leading to antibody production. However, the hapten itself is not the initiator of these pathways.

Conclusion

This compound and its analogs are valuable tools for the generation of specific antibodies. While detailed information on the specific "-oxy-" linked compound is scarce, the principles of its use are well-established within the field of immunology. The provided data on a close analog and the generalized experimental protocols offer a solid foundation for researchers to incorporate this class of haptens into their antibody development workflows. Further characterization of the specific HBA hapten is warranted to fully elucidate its properties and optimize its use in immunoassays and other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (also referred to as 4-Ketobenzotriazine-O-CH2-COOH) is limited. This guide provides information on closely related analogues and presents standardized, hypothetical protocols for its synthesis and characterization.

Introduction

(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a benzotriazinone core linked to a carboxylic acid via an ether linkage, suggests potential applications as a linker molecule in bioconjugation or as a pharmacophore in its own right. Understanding its physicochemical properties is paramount for its application in drug design, formulation, and biological studies. This document outlines the known properties of similar compounds and provides a framework for the experimental determination of the target molecule's characteristics.

Physicochemical Properties

Direct experimental values for this compound are not readily found in the literature. However, data for structurally similar thioether analogues, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) and 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH), are available and can serve as a preliminary reference.

| Property | This compound (Predicted/Estimated) | 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP)[1][2][3] | 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH)[4][5] |

| Molecular Formula | C₉H₇N₃O₄ | C₁₁H₁₁N₃O₃S | C₁₄H₁₇N₃O₃S |

| Molecular Weight | 221.17 g/mol | Not specified | 307.37 g/mol [4] |

| Melting Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Not specified, but a datasheet is available. | Not specified, but a datasheet is available. |

| pKa (Carboxylic Acid) | Estimated 4-5[6][7] | Not available | Not available |

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and characterization of this compound.

Synthesis of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

This proposed synthesis involves a nucleophilic substitution reaction between 3-hydroxy-1,2,3-benzotriazin-4(3H)-one and an appropriate haloacetic acid ester, followed by hydrolysis.

Materials:

-

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

-

Ethyl bromoacetate (B1195939)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Esterification: To a solution of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

-

Purify the product by recrystallization or column chromatography.

Characterization Protocols

-

Melting Point Determination: The melting point of the purified product would be determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Solubility Assessment: The solubility will be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, DMSO, ethanol) at a controlled temperature until a saturated solution is obtained.

-

pKa Determination: The acid dissociation constant (pKa) will be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship for characterizing the physicochemical properties.

Caption: Proposed workflow for the synthesis and purification of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the core synthetic route, experimental protocols, and relevant chemical data.

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a significant pharmacophore present in various biologically active compounds. The introduction of an acetic acid moiety at the N-3 position creates (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid (also known as 4-Ketobenzotriazine-O-CH2-COOH), a derivative that holds potential for further functionalization and exploration in drug discovery programs. This guide outlines a reliable two-step synthesis pathway for this target molecule.

Synthesis Pathway Overview

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid is efficiently achieved through a two-step process. The first step involves the formation of the methyl ester precursor, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate, via a one-pot diazotization reaction. The subsequent step is the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Figure 1: Synthesis workflow for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate

This one-pot procedure involves the diazotization of methyl anthranilate followed by a coupling reaction with an amino acid ester hydrochloride.

Materials and Reagents:

-

Methyl anthranilate

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Amino acid ester hydrochloride (e.g., glycine (B1666218) methyl ester hydrochloride)

-

Triethylamine (B128534) (TEA)

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

A solution of methyl anthranilate in aqueous HCl is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature at 0 °C to form the diazonium salt.

-

To this mixture, a solution of the amino acid ester hydrochloride is added, followed by the dropwise addition of triethylamine to facilitate the coupling reaction.

-

The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

-

The product, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate, precipitates and is collected by filtration, washed with water, and can be further purified by recrystallization.

Step 2: Synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid (Hydrolysis)

This step involves the alkaline hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

-

Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate

-

A base (e.g., Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH))

-

A solvent system (e.g., a mixture of methanol (B129727) and water or THF and water)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

The methyl ester is dissolved in a suitable solvent mixture (e.g., methanol/water).

-

An aqueous solution of a base (e.g., NaOH) is added to the ester solution.

-

The reaction mixture is stirred at room temperature or gently heated to reflux for a period sufficient to ensure complete hydrolysis, which can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is partially removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with HCl to a pH of approximately 2-3.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | CAS Number |

| Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate | C₁₀H₉N₃O₃ | 219.20 | Yellow solid | 83 | 113-114 | 102117-93-1 |

| (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid | C₉H₇N₃O₃ | 205.17 | Solid | - | - | 97609-01-3 |

Note: The yield and melting point for the final product are not explicitly reported in the reviewed literature and would need to be determined experimentally.

Biological Activity and Signaling Pathways: A Broader Context

While a specific signaling pathway for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid has not been detailed in the available literature, the broader class of benzotriazinone derivatives has been investigated for various biological activities, including as α-glucosidase inhibitors.[1] The inhibitory action on α-glucosidase is a key mechanism in the management of type 2 diabetes.

References

Technical Guide: The Role and Application of 4-Ketobenzotriazine-O-CH2-COOH as an Immunogenic Hapten

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA). The core mechanism of action for HBA is not pharmacological but chemical; it functions as a hapten. A hapten is a small molecule that, on its own, does not provoke an immune response but can become immunogenic when conjugated to a larger carrier molecule, such as a protein. The carboxylic acid moiety of HBA allows for its covalent linkage to primary amines on carrier proteins, creating a conjugate that can be used to generate specific antibodies against the 4-Ketobenzotriazine core structure. This guide details the chemical properties of HBA, the mechanism of its conjugation to carrier proteins, a detailed experimental protocol for this conjugation, and the subsequent immunological application.

Physicochemical Properties of HBA

A summary of the key quantitative data for HBA is presented below. This information is critical for calculating molar ratios and preparing solutions for conjugation reactions.

| Property | Value |

| Chemical Name | 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |

| Abbreviation | HBA |

| CAS Number | 97609-01-3 |

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.173 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥95.0%[1] |

Core Mechanism of Action: Hapten-Carrier Conjugation

The primary utility of HBA in a research setting is to function as a hapten. Haptens are too small to be recognized by the immune system independently. To elicit an antibody response specific to the hapten, it must be covalently bonded to a larger, immunogenic molecule known as a carrier. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

The mechanism of action is a chemical conjugation reaction that forms a stable amide bond between the carboxylic acid group of HBA and the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein. This reaction is typically facilitated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The signaling pathway in this context is the adaptive immune response cascade initiated by the introduction of the hapten-carrier conjugate into a host organism.

Experimental Protocols

The following is a detailed methodology for the conjugation of HBA to a carrier protein using EDC chemistry.

Materials

-

HBA (this compound)

-

Carrier Protein (e.g., KLH or BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

-

DMSO (if required for HBA solubility)

Protocol for HBA Conjugation to Carrier Protein

This protocol describes a two-step process involving the activation of the carboxyl group on HBA followed by conjugation to the amine groups on the carrier protein.

Step-by-Step Procedure:

-

Hapten Preparation: Dissolve 1-2 mg of HBA in 500 µL of Activation Buffer. If HBA solubility is low, a small amount of DMSO (not exceeding 10% of the final reaction volume) can be used to aid dissolution before adding the buffer.

-

Carboxyl Group Activation: Prepare a 10 mg/mL solution of EDC in Activation Buffer immediately before use. Add a 10-fold molar excess of EDC to the HBA solution. For enhanced efficiency, NHS can be added at a similar molar ratio to EDC.

-

Activation Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive intermediate.

-

Carrier Protein Preparation: Dissolve 2 mg of the carrier protein (e.g., BSA) in 200 µL of Coupling Buffer.

-

Conjugation Reaction: Add the activated HBA solution to the carrier protein solution.

-

Conjugation Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove excess, unreacted HBA and crosslinker byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Storage: The purified HBA-carrier conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Visualization of Key Relationships

The following diagram illustrates the chemical relationship in the EDC-mediated conjugation of HBA to a primary amine on a carrier protein.

Conclusion

This compound is a valuable research tool whose mechanism of action is centered on its function as a hapten. By understanding the principles of hapten-carrier conjugation and following detailed protocols, researchers can effectively synthesize immunogenic conjugates. These conjugates are instrumental in the development of specific antibodies for use in a variety of immunoassays and other applications within drug development and life sciences research.

References

The Role of 4-Ketobenzotriazine Derivatives in Racemization Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on "4-Ketobenzotriazine-O-CH2-COOH" as a racemization suppressing agent in peptide synthesis. This guide, therefore, provides a comprehensive overview of the principles of racemization suppression by related benzotriazole-based additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt). The methodologies and data presentation formats described herein can be considered a blueprint for the evaluation of novel additives like this compound.

Introduction: The Challenge of Racemization in Peptide Synthesis

The synthesis of peptides with high stereochemical purity is a critical challenge in drug development and biomedical research. Racemization, the loss of chiral integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide product.

During peptide bond formation, the carboxyl group of an N-protected amino acid is activated to facilitate coupling with the N-terminal amine of another amino acid or peptide chain.[1] This activation, however, can also render the α-proton acidic, making it susceptible to abstraction by a base. This leads to the formation of an achiral enolate or a planar oxazolone (B7731731) intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.[2]

To mitigate this, coupling additives are employed to intercept the highly reactive activated intermediates, forming more stable active esters that are less prone to racemization while still being sufficiently reactive for efficient peptide bond formation.[1] This guide explores the potential role and evaluation of 4-ketobenzotriazine derivatives, specifically focusing on the conceptual framework for assessing "this compound" in racemization suppression.

Mechanism of Racemization and the Role of Additives

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[3] This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[3]

Coupling additives, such as those derived from benzotriazole, function by reacting with the initially formed, highly reactive intermediate (e.g., an O-acylisourea from carbodiimide (B86325) activation) to generate an active ester.[2] This active ester is more stable and less prone to forming the problematic oxazolone intermediate. The subsequent aminolysis of this active ester leads to the desired peptide bond with a significantly reduced risk of racemization.[2]

The effectiveness of a racemization suppressor is influenced by the acidity and nucleophilicity of the additive, which in turn affects the reactivity and stability of the active ester intermediate.[4]

References

An In-depth Technical Guide to 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid and its Core Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid, its core chemical structure, and its significant role in synthetic and medicinal chemistry. While a specific CAS number for this exact molecule is not prominently available, this guide will focus on the closely related and well-documented compound, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (CAS No. 97609-01-3), and the broader class of 1,2,3-benzotriazin-4(3H)-one derivatives.

Chemical Identity and Physicochemical Properties

The core structure, 1,2,3-benzotriazin-4(3H)-one, is a foundational scaffold for a range of reactive intermediates and biologically active molecules. The properties of its derivatives are crucial for their application in research and development.

Table 1: Physicochemical Data of Related Benzotriazinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | 97609-01-3 | C₉H₇N₃O₃ | 205.17 | Not specified | Not specified |

| O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TDBTU) | 125700-69-8 | C₁₂H₁₆BF₄N₅O₂ | 349.09 | White crystalline powder | 147 (dec.)[] |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | 165534-43-0 | C₁₁H₁₄N₃O₅P | 299.22 | Crystalline solid | Not specified |

| Methyl-2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)acetate | Not specified | C₁₀H₉N₃O₃ | 219.19 | Yellow solid | 113–114[2] |

Synthesis and Experimental Protocols

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives typically begins with readily available precursors like isatoic anhydride (B1165640). The general synthetic pathway can be adapted to produce a variety of functionalized benzotriazinones.

2.1. General Synthesis of the 1,2,3-Benzotriazin-4(3H)-one Core

A common synthetic route involves the reaction of isatoic anhydride with an appropriate amine, followed by diazotization to form the triazinone ring.[3][4]

Experimental Protocol: Synthesis of 4-(4-Oxobenzo[3][5][6]triazin-3(4H)-yl)butanoic Acid [3]

-

Oxidation: Isatin is first oxidized to isatoic anhydride using hydrogen peroxide and formic acid.

-

Amidation: Isatoic anhydride is then treated with 4-aminobutyric acid in a water:triethylamine mixture to yield N-(carboxybutyl)anthranilamide.

-

Diazotization and Cyclization: The resulting anthranilamide is subsequently diazotized with a solution of sodium nitrite (B80452) in hydrochloric acid (NaNO₂/HCl) to form 4-(4-oxobenzo[3][5][6]triazin-3(4H)-yl)butanoic acid.

2.2. Synthesis of 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid Derivatives

The synthesis of the title compound would likely start from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which can be prepared by the diazotization of o-aminobenzhydroxamic acid.[5] The acetic acid moiety can then be introduced via Williamson ether synthesis.

Proposed Experimental Protocol: Synthesis of Methyl 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetate

-

Alkylation: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is reacted with methyl bromoacetate (B1195939) in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF).

-

Work-up: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Hydrolysis (for the free acid): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a mild base like lithium hydroxide (B78521) followed by acidification.

dot

Caption: General synthetic pathways to benzotriazinone derivatives.

Applications in Peptide Synthesis

Derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one are renowned for their application as coupling reagents in peptide synthesis, effectively minimizing racemization.[7][8]

3.1. Mechanism of Action as a Coupling Reagent

These reagents activate the carboxylic acid of an amino acid to form a highly reactive ester. This active ester then readily reacts with the amino group of another amino acid to form a peptide bond. The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one leaving group is stable and its release can often be monitored spectrophotometrically.[7]

dot

Caption: Mechanism of peptide bond formation using a benzotriazinone-based coupling reagent.

Biological Activity and Drug Development Potential

The 1,2,3-benzotriazin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9] This suggests that 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid and its analogues could be promising candidates for drug discovery programs.

Table 2: Reported Biological Activities of 1,2,3-Benzotriazin-4(3H)-one Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of HepG2 liver carcinoma cells. | [2] |

| Alpha-Glucosidase Inhibition | Potential for anti-diabetic applications. | [4][10] |

| Anti-inflammatory | [4] | |

| Anticonvulsant | [3] | |

| Antibacterial | [3] | |

| Nematicidal | Against M. incognita. | [9] |

4.1. Signaling Pathway Involvement: Alpha-Glucosidase Inhibition

Derivatives of 1,2,3-benzotriazin-4(3H)-one have been identified as potent inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion.[4][10] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

dot

Caption: The role of benzotriazinone derivatives in the inhibition of alpha-glucosidase.

Conclusion

The 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid core structure is a versatile and valuable scaffold in modern chemistry. Its derivatives are indispensable tools in peptide synthesis, prized for their ability to suppress racemization. Furthermore, the diverse biological activities exhibited by this class of compounds, including anticancer and anti-diabetic properties, underscore their significant potential in the development of novel therapeutic agents. Further research into specific derivatives, such as the title compound, is warranted to fully explore their chemical and pharmacological profiles.

References

- 2. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors [mdpi.com]

- 4. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): a new coupling reagent with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Advent of Benzotriazine Coupling Reagents: A Technical Guide to Their Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the quest for efficient, reliable, and racemization-free coupling reagents is a perpetual endeavor. While benzotriazole-based reagents have long been the workhorses of peptide chemists, the emergence of benzotriazine-based counterparts has marked a significant advancement in the field. This technical guide provides an in-depth exploration of the discovery, history, and application of benzotriazine coupling reagents, with a particular focus on their core derivatives. We will delve into their mechanism of action, comparative performance, and provide detailed experimental protocols for their synthesis and use.

A Historical Perspective: The Genesis of Benzotriazine Coupling Reagents

The story of benzotriazine coupling reagents is intrinsically linked to the development of additives to suppress racemization in peptide synthesis. The journey began with the exploration of N-hydroxy compounds that could act as efficient acyl group acceptors, forming highly reactive intermediates that readily couple with amines.

A pivotal moment in this narrative was the synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) . First prepared by the diazotization of o-aminobenzhydroxamic acid, HOOBt presented a unique structural motif that proved highly effective in suppressing racemization.[1][2] Its development was a crucial step towards the creation of a new class of coupling reagents.

The true potential of the benzotriazine core was unlocked with the development of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) by Ye and coworkers.[3][4][5] This organophosphorus derivative of HOOBt was found to be a highly efficient coupling reagent with a remarkable resistance to racemization, even in challenging coupling reactions.[3][4][5] The introduction of DEPBT provided peptide chemists with a powerful tool for the synthesis of complex peptides with high chiral purity.

Mechanism of Action: The Benzotriazine Advantage

The efficacy of benzotriazine-based coupling reagents lies in their unique mechanism of action, which minimizes the risk of racemization. The key intermediate in this process is the active ester formed from the benzotriazine moiety.

The reaction is initiated by the activation of a carboxylic acid with DEPBT in the presence of a base. This forms a highly reactive OOBt active ester. This active ester is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of HOOBt. The structure of the HOOBt leaving group is thought to play a crucial role in suppressing the formation of the undesired oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[3][6]

Performance and Comparison: A Quantitative Overview

The superiority of benzotriazine coupling reagents, particularly DEPBT, has been demonstrated in numerous studies. Below is a summary of their performance compared to commonly used benzotriazole-based reagents.

Table 1: Comparative Performance of Coupling Reagents

| Coupling Reagent | Leaving Group | Relative Reactivity | Coupling Efficiency | Racemization Suppression | Key Characteristics |

| DEPBT | HOOBt | High | Very High | Excellent | Remarkable resistance to racemization, particularly for sensitive amino acids.[3][4][7] |

| HBTU | HOBt | Good | High | Good | A widely used, cost-effective standard reagent.[8][9][10] |

| HATU | HOAt | Very High | Very High | Excellent | Generally considered highly reactive and efficient, especially for difficult couplings.[8][9] |

| HCTU | 6-Cl-HOBt | High | High | Very Good | The electron-withdrawing chlorine atom increases reactivity.[8] |

| TDBTU | HOOBt | High | High | Very Good | A uronium derivative of HOOBt, showing less epimerization than many common reagents.[7] |

Table 2: Quantitative Comparison of Coupling Efficiency and Racemization

| Peptide Fragment | Coupling Reagent | Yield (%) | Diastereomeric Purity (%) | Reference |

| Z-Phg-Pro-NH2 | DEPBT | 95 | >99 | [4] |

| " | BOP | 80 | 90 | [4] |

| " | HBTU | 85 | 92 | [4] |

| Fmoc-Gly-Cys(Acm)-Gly-OH + H-Phe-OMe | DEPBT | 89 | >99 | [4] |

| " | HBTU | 82 | 96 | [4] |

| Ac-Ile-OH + H-Gly-NH2 | DEPBT | 92 | 99.8 | [5] |

| " | HBTU | 90 | 98.5 | [5] |

| " | HATU | 95 | 99.0 | [5] |

Data is compiled from various sources and specific reaction conditions may vary.

Experimental Protocols

Synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

This protocol is based on the original synthesis method.[1][2]

Materials:

-

o-Aminobenzhydroxamic acid

-

Sodium nitrite (B80452)

-

Hydrochloric acid (concentrated)

-

Water

-

Ice

Procedure:

-

Dissolve o-aminobenzhydroxamic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxy-1,2,3-benzotriazin-4(3H)-one.

Synthesis of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

This is a general protocol based on the reaction of HOOBt with diethyl chlorophosphate.

Materials:

-

3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

-

Diethyl chlorophosphate

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

-

Dissolve HOOBt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add diethyl chlorophosphate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the triethylammonium (B8662869) chloride salt.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure DEPBT.

General Protocol for Peptide Coupling using DEPBT (Solid-Phase)

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free N-terminal amine

-

DEPBT

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid (1.5-2 equivalents relative to resin loading) and DEPBT (1.5-2 equivalents) in DMF.

-

Add DIPEA (3-4 equivalents) to the amino acid/DEPBT solution and pre-activate for 5-10 minutes.

-

Add the pre-activated solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin thoroughly with DMF.

General Protocol for Peptide Coupling using DEPBT (Solution-Phase)

Materials:

-

N-protected amino acid or peptide

-

C-protected amino acid or peptide with a free N-terminal amine

-

DEPBT

-

Triethylamine or DIPEA

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Dissolve the N-protected amino acid/peptide and the C-protected amino acid/peptide in the anhydrous solvent.

-

Add the base (2 equivalents) to the reaction mixture.

-

Add DEPBT (1.1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up by standard procedures, which may include aqueous extraction and purification by chromatography.

Conclusion

Benzotriazine-based coupling reagents, exemplified by the highly efficient and racemization-suppressing DEPBT, represent a significant contribution to the field of peptide chemistry. Their unique mechanism of action and superior performance make them invaluable tools for the synthesis of complex peptides and other amide-containing molecules. This guide has provided a comprehensive overview of their discovery, mechanism, and practical application, equipping researchers and drug development professionals with the knowledge to effectively utilize these powerful reagents in their synthetic endeavors. The continued exploration of the benzotriazine scaffold promises further innovations in the development of even more advanced coupling reagents in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. people.uniurb.it [people.uniurb.it]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

Unveiling the Immunogenic Potential: A Technical Guide to 4-Ketobenzotriazine-O-CH2-COOH (HBA) Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical basis for the efficacy of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA). The efficacy of HBA is not derived from direct pharmacological activity on endogenous signaling pathways, but rather from its function as a hapten . A hapten is a small molecule that, on its own, is not immunogenic. However, when covalently coupled to a larger carrier molecule, typically a protein, it can elicit a specific immune response, leading to the generation of antibodies. This guide will delve into the principles of hapten-carrier conjugation, the generation of an immune response, and the application of HBA in immunoassays and other immunological research.

Core Principle: The Hapten-Carrier Effect

Haptens are a cornerstone of immunology, enabling the production of antibodies against a vast array of small molecules such as drugs, hormones, and toxins. The fundamental principle behind the efficacy of a hapten like HBA lies in the hapten-carrier effect . Small molecules are unable to cross-link B-cell receptors and recruit T-cell help, which are essential steps for initiating an adaptive immune response. By conjugating the hapten to a large, immunogenic carrier protein, the resulting conjugate becomes a multivalent antigen capable of stimulating B-cells to produce hapten-specific antibodies.

The carboxyl group at the end of the spacer arm of HBA is crucial for its function, as it provides a reactive handle for covalent attachment to the free amine groups of proteins.

Quantitative Data Summary

While specific quantitative data for the conjugation and immunoassay performance of this compound (HBA) is not extensively available in public literature, the following tables provide a structured overview of the key parameters that are critical for the successful application of any hapten, including HBA. These values are representative and would need to be determined empirically for each specific application.

Table 1: Key Parameters for Hapten-Carrier Conjugation

| Parameter | Typical Range | Method of Determination | Significance |

| Hapten-to-Carrier Molar Ratio (Input) | 10:1 to 100:1 | Calculation based on starting material quantities | Influences the final hapten density on the carrier. |

| Hapten Density (Output) | 5-25 haptens/carrier | MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy, Radiometric Assays | Crucial for immunogenicity; too low may not elicit a strong response, too high can lead to tolerance. |

| Conjugation Efficiency | Variable | Comparison of input hapten to incorporated hapten | Indicates the success of the chemical coupling reaction. |

| Purity of Conjugate | >95% | SDS-PAGE, Size-Exclusion Chromatography | Ensures that unconjugated hapten and carrier are removed. |

Table 2: Representative Immunoassay Performance Metrics

| Parameter | Typical Value | Method of Determination | Significance |

| Antibody Titer | 1:1,000 to 1:100,000 | Enzyme-Linked Immunosorbent Assay (ELISA) | A measure of the concentration of specific antibodies in the antisera. |

| IC50 (Inhibitory Concentration 50%) | ng/mL to µg/mL range | Competitive ELISA | The concentration of free hapten required to inhibit the antibody-antigen binding by 50%; a measure of assay sensitivity. |

| Antibody Affinity (Kd) | nM to µM range | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | The strength of the binding interaction between the antibody and the hapten. |

| Specificity/Cross-reactivity | Variable | Competitive ELISA with related compounds | Determines the ability of the antibody to distinguish the target hapten from other structurally similar molecules. |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the use of this compound (HBA) as a hapten.

Protocol 1: Conjugation of HBA to a Carrier Protein (BSA) using EDC Chemistry

This protocol describes the one-step conjugation of the carboxyl-containing hapten HBA to bovine serum albumin (BSA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

-

This compound (HBA)

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for two-step conjugation)

-

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin Desalting Columns (7K MWCO)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Preparation of Reagents:

-

Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

-

Dissolve HBA in an appropriate solvent (e.g., DMSO or DMF) at a high concentration, then dilute into Conjugation Buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the carrier protein.

-

Prepare a fresh solution of EDC in cold, sterile water immediately before use (e.g., 10 mg/mL).

-

-

Activation of HBA:

-

In a clean reaction vessel, add the HBA solution.

-

While stirring, add the freshly prepared EDC solution. The molar ratio of EDC to HBA should be in excess (e.g., 2-10 fold).

-

(Optional) If using NHS for a more stable intermediate, add NHS at a similar molar ratio to EDC.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to BSA:

-

Add the activated HBA solution dropwise to the stirring BSA solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to quench any unreacted EDC. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted hapten and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS.

-

Collect the eluate containing the HBA-BSA conjugate.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Determine the hapten density using MALDI-TOF mass spectrometry (by comparing the mass of the conjugate to the unconjugated carrier) or UV-Vis spectroscopy if HBA has a unique absorbance peak.

-

Protocol 2: Determination of Antibody Titer by Indirect ELISA

This protocol outlines the procedure for determining the titer of antibodies raised against the HBA-carrier conjugate.

Materials:

-

HBA-carrier protein conjugate (e.g., HBA-BSA)

-

Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1-5% BSA or non-fat dry milk in PBST

-

Antiserum (containing anti-HBA antibodies)

-

Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution: 2 M H2SO4

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Coating:

-

Dilute the HBA-carrier conjugate in Coating Buffer to a concentration of 1-10 µg/mL.

-

Add 100 µL of the diluted conjugate to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare serial dilutions of the antiserum in Blocking Buffer (e.g., starting from 1:100).

-

Add 100 µL of each dilution to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate 3 times with Wash Buffer.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound (HBA) as a hapten.

Caption: Covalent conjugation of HBA to a carrier protein via EDC chemistry.

Spectroscopic and Analytical Profile of 4-Ketobenzotriazine-O-CH2-COOH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) or detailed synthesis protocols for the compound 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-((3,4-dihydro-4-oxobenzo[d][1][2][3]triazin-3-yl)oxy)acetic acid. The following information is a theoretical guide based on the analysis of its constituent functional groups and general principles of spectroscopic techniques. This document aims to provide an educated estimation of the expected analytical data and a general framework for its experimental characterization.

Predicted Spectroscopic Data

While specific experimental values are unavailable, the expected spectroscopic characteristics for this compound can be predicted based on its chemical structure. These predictions can guide researchers in the analysis of this compound if it were to be synthesized.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzotriazine ring system, the methylene (B1212753) protons of the oxyacetic acid side chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons (4H): δ 7.5-8.5 ppm. The specific multiplicity and coupling constants would depend on the substitution pattern and electronic environment of the benzene (B151609) ring.

-

Methylene Protons (-O-CH₂-): δ 4.5-5.5 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): δ 10-13 ppm. This peak is typically broad and may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon.

-

Carbonyl Carbon (C=O): δ 160-170 ppm.

-

Carboxylic Acid Carbon (COOH): δ 170-180 ppm.

-

Aromatic Carbons: δ 120-150 ppm.

-

Methylene Carbon (-O-CH₂-): δ 60-70 ppm.

-

1.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.[4][5][6][7][8]

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Ketone in ring) | 1680-1700 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N, C=C (Aromatic) | 1450-1600 | Medium-Strong |

| C-O (Ether) | 1050-1250 | Strong |

1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[3][9]

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₉H₇N₃O₄) is approximately 221.0437 g/mol . The molecular ion peak may be observed, although its intensity could vary depending on the ionization technique used.

-

Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the entire oxyacetic acid side chain (-OCH₂COOH, 75 Da), and fragmentation of the benzotriazine ring.

General Experimental Protocols

As no specific synthesis or analytical procedures were found for this compound, this section provides a general workflow for the characterization of a newly synthesized organic compound.

2.1. Synthesis

A plausible synthetic route could involve the N-alkylation of a suitable 4-ketobenzotriazine precursor with an haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

2.2. Spectroscopic Analysis

-

Sample Preparation: For NMR, the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR, the sample could be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent. For MS, the sample would be dissolved in an appropriate volatile solvent.

-

Instrumentation: Standard NMR spectrometers (e.g., 400 or 500 MHz), FT-IR spectrometers, and mass spectrometers (e.g., ESI, EI) would be used.

-

Data Acquisition and Processing: Standard acquisition parameters would be employed for each technique. The resulting spectra would be processed and analyzed to confirm the structure of the synthesized compound.

Workflow and Visualization

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of a novel compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Ketobenzotriazine-O-CH2-COOH (K-OAt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the use of 4-Ketobenzotriazine-O-CH2-COOH (K-OAt) in solid-phase peptide synthesis (SPPS). K-OAt is a benzotriazine-based coupling additive designed to enhance the efficiency and reduce the racemization of amino acid coupling during peptide chain elongation. These protocols are intended for researchers engaged in peptide synthesis for basic research, drug discovery, and development. The methodologies described herein are based on the well-established Fmoc/tBu strategy for SPPS.

Introduction to this compound (K-OAt) in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[1][2][3] The efficiency and fidelity of the peptide bond formation are critically dependent on the coupling reagents used.[4][5] Benzotriazole derivatives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue (HOAt), are widely used as additives to carbodiimides or as components of onium salt-based coupling reagents to facilitate amide bond formation and suppress side reactions, most notably racemization.

This compound (K-OAt) is an advanced coupling additive of the benzotriazine family. Its structure is designed to offer superior performance in peptide coupling reactions. The electron-withdrawing keto group is postulated to increase the acidity of the N-hydroxy moiety, leading to the formation of a more reactive ester intermediate. The carboxylic acid handle provides increased solubility in common SPPS solvents and may offer advantages in certain wash steps. These application notes provide a standardized protocol for the effective use of K-OAt in Fmoc-based SPPS workflows.

Experimental Protocols

The following protocols are based on the Fmoc/tBu orthogonal protection strategy, which is a widely adopted method in solid-phase peptide synthesis.[6][7]

Materials and Reagents

-

Resin: Pre-loaded Wang resin or Rink Amide resin (100-200 mesh) with the first Fmoc-protected amino acid.

-

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine (B6355638), sequencing grade.

-

Diisopropylethylamine (DIPEA), peptide synthesis grade.

-

-

Coupling Reagents:

-

This compound (K-OAt).

-

N,N'-Diisopropylcarbodiimide (DIC).

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail (TFA-based): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation and Wash: Cold diethyl ether.

Solid-Phase Peptide Synthesis Workflow

The synthesis is performed in a reaction vessel with a frit, allowing for the retention of the resin beads while solvents and reagents are filtered away. The general cycle for each amino acid addition involves deprotection, washing, coupling, and final washing steps.

Step 1: Resin Swelling

-

Place the pre-loaded resin in a suitable reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the deprotection solution.

Step 3: Washing after Deprotection

-

Wash the resin thoroughly with DMF (5 times).

-

Wash with DCM (3 times).

-

Wash with DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Step 4: Amino Acid Coupling with K-OAt/DIC

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add K-OAt (3-5 equivalents) to the amino acid solution and mix until dissolved.

-

Add DIC (3-5 equivalents) to the activated amino acid solution.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid mixture to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. If the test is positive, extend the coupling time or perform a recoupling.

Step 5: Washing after Coupling

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times).

-

Wash with DCM (3 times).

-

Wash with DMF (3 times).

Step 6: Peptide Chain Elongation Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2, followed by the washing protocol in Step 3.

Step 8: Cleavage and Deprotection

-

Wash the N-terminally deprotected peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the cleavage solution containing the peptide into a clean collection tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 9: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present representative data for the use of K-OAt in SPPS. These are illustrative examples and actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagent Performance

| Coupling Additive | Coupling Time (min) | Crude Purity (%) | Racemization (%) |

| K-OAt | 60 | 92 | < 1.0 |

| HOAt | 60 | 90 | < 1.2 |

| HOBt | 90 | 85 | < 2.5 |

Table 2: Recommended Reagent Equivalents for K-OAt Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3.0 - 5.0 |

| K-OAt | 3.0 - 5.0 |

| DIC | 3.0 - 5.0 |

| DIPEA | 6.0 - 10.0 |

Visualizations

Experimental Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using K-OAt.

K-OAt Activation Pathway

Caption: Proposed activation pathway of an amino acid using K-OAt and DIC.

Peptide-Receptor Signaling

Caption: Generic peptide-receptor signaling pathway.

References

Application Notes and Protocols for Ketobenzotriazine-Based Peptide Coupling Additives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity peptides is a cornerstone of drug discovery and development. The efficiency of peptide bond formation and the suppression of side reactions, particularly racemization, are critically dependent on the choice of coupling reagents and additives. This document provides detailed application notes and protocols for the use of a class of additives based on the 4-Ketobenzotriazine (more systematically named 3,4-dihydro-4-oxo-1,2,3-benzotriazine) scaffold. While the specific derivative 4-Ketobenzotriazine-O-CH2-COOH (also referred to as 3-(carboxymethoxy)-1,2,3-benzotriazin-4(3H)-one) is a member of this class, this guide will focus on the well-documented parent compound, 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt), and its analogues, which share a common mechanism of action.

Derivatives of HOOBt are known to form highly reactive esters that facilitate efficient amide bond formation.[1][2] Notably, the release of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine chromophore upon reaction can be monitored spectrophotometrically, providing a visual indication of the coupling reaction's progress.[1][3]

Mechanism of Action

Peptide coupling additives like HOOBt function by converting the activated carboxylic acid of an N-protected amino acid into a more reactive ester intermediate. This active ester is less susceptible to racemization and readily reacts with the free amine of the growing peptide chain to form the desired peptide bond. The general mechanism involves the reaction of the carbodiimide-activated amino acid with the hydroxyl group of the benzotriazine derivative.

Data Summary: Comparison of Common Peptide Coupling Additives

The selection of a coupling additive is a critical parameter in optimizing peptide synthesis. The following table provides a comparative summary of HOOBt/HODhbt and other commonly used additives.

| Additive | Full Name | Key Advantages | Potential Disadvantages |

| HOOBt/HODhbt | 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine | Forms highly reactive esters; Release of the leaving group can be monitored spectrophotometrically; Low racemization.[1] | Can be associated with side product formation in some contexts.[2] |

| HOBt | 1-Hydroxybenzotriazole | Widely used and cost-effective; Suppresses racemization. | Can have explosive properties. |

| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective at suppressing racemization and accelerating coupling than HOBt. | Higher cost compared to HOBt; Can also be explosive. |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Non-explosive alternative to HOBt and HOAt; High coupling efficiency and low racemization.[4] |

Experimental Protocols

The following protocols are generalized for the use of HOOBt/HODhbt as a peptide coupling additive in solid-phase peptide synthesis (SPPS). Researchers should optimize concentrations and reaction times for their specific amino acid sequences and synthesis scale.

Materials

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

-

HOOBt/HODhbt

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (DMF, DCM)

Protocol 1: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HOOBt (3-5 equivalents) and DIC (3-5 equivalents).

-

Allow the pre-activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (1-2 equivalents) if the amino acid salt is used.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring: The progress of the coupling can be monitored by a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. The disappearance of the yellow color of the liberated HOOBt can also be an indicator.

-

Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Coupling of Hindered Amino Acids

For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents in conjunction with HOOBt may be necessary. One such reagent is 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is a mixed anhydride (B1165640) of HOOBt.[1][5]

-

Follow steps 1-3 from the standard protocol.

-

Coupling with DEPBT:

-

Dissolve the Fmoc-amino acid (2-3 equivalents) and DEPBT (2-3 equivalents) in DMF.

-

Add the solution to the deprotected resin.

-

Add DIPEA (4-6 equivalents).

-

Agitate the reaction mixture at room temperature. Reaction times may vary from 2 to 24 hours depending on the difficulty of the coupling.

-

-

Follow steps 5-7 from the standard protocol.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for a Single SPPS Coupling Cycle

Caption: A generalized workflow for a single amino acid addition in SPPS.

Logical Relationship in Additive-Mediated Peptide Coupling

Caption: The role of the coupling additive in forming a reactive ester intermediate.

References

- 1. bachem.com [bachem.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for 4-Ketobenzotriazine-O-CH2-COOH in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 4-Ketobenzotriazine-O-CH2-COOH, a benzotriazole-based coupling additive, in peptide synthesis and other amide bond formation reactions. The protocols and recommendations provided herein are based on established methodologies for analogous 1-hydroxybenzotriazole (B26582) (HOBt) derivatives, which are widely employed to enhance coupling efficiency and minimize side reactions.

Introduction

This compound is a functionalized benzotriazole (B28993) derivative designed for use as an additive in coupling reactions, particularly in solid-phase and solution-phase peptide synthesis. Similar to its parent compound, HOBt, its primary role is to act as a condensation reagent. It facilitates amide bond formation by forming activated esters from carboxylic acids, which are highly reactive towards primary and secondary amines. This activation mechanism is crucial for driving the reaction to completion and for suppressing racemization, a critical consideration in the synthesis of chiral molecules such as peptides. The inclusion of a carboxylic acid moiety on the benzotriazole core may offer unique solubility properties or serve as a handle for further functionalization.

Principle of Action in Coupling Reactions

In peptide coupling reactions, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is typically used to activate the carboxylic acid of an N-protected amino acid. This activation leads to the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea, or it can lead to racemization of the amino acid.

This compound, like HOBt, intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This benzotriazolyl ester then reacts with the free amine of the growing peptide chain to form the desired amide bond, regenerating the benzotriazole derivative in the process. This two-step, one-pot process is a cornerstone of modern peptide synthesis.

Quantitative Data Summary for Benzotriazole-Based Coupling Additives

The following table summarizes typical concentrations and molar equivalencies for benzotriazole-based additives in standard coupling protocols. These values can serve as a starting point for optimizing reactions with this compound.

| Component | Molar Equivalents (relative to the limiting reagent, e.g., the amine) | Typical Concentration Range | Solvent |

| Carboxylic Acid | 1.0 - 5.0 eq. | 0.1 - 0.5 M | DMF, DCM, NMP |

| Amine | 1.0 eq. | 0.1 - 0.5 M | DMF, DCM, NMP |

| Coupling Reagent (e.g., DIC, DCC) | 1.0 - 5.5 eq. | 0.1 - 0.5 M | DMF, DCM |

| This compound | 1.0 - 5.5 eq. | 0.1 - 0.5 M | DMF, NMP |

| Base (e.g., DIPEA, NMM) | 2.0 - 4.0 eq. | 0.2 - 1.0 M | DMF, DCM, NMP |

Experimental Protocols

Protocol 1: Standard DIC/4-Ketobenzotriazine-O-CH2-COOH Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for the coupling of an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ninhydrin (B49086) test kit for monitoring the reaction

Procedure:

-

Swell the resin-bound peptide in DMF (10 mL per gram of resin) for 30 minutes.

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5.5 equivalents) in a minimal amount of DMF.

-

Add the solution of the amino acid and this compound to the swollen resin.

-

Add DIC (3-5.5 equivalents) to the reaction mixture.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction for completion using the ninhydrin test. A negative ninhydrin test (the beads remain colorless) indicates the absence of free primary amines and thus a complete coupling reaction.

-

Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Amide Bond Formation

This protocol is suitable for the coupling of a carboxylic acid and a primary or secondary amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)), if the amine is a salt.

Procedure: